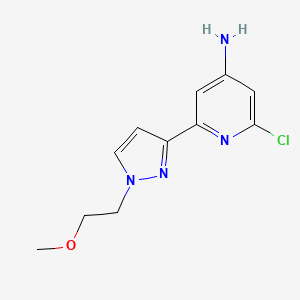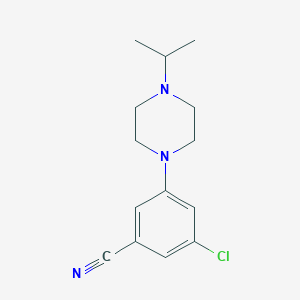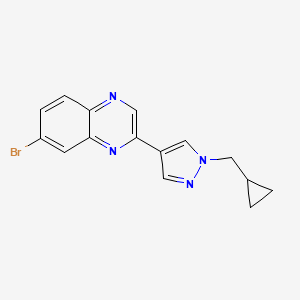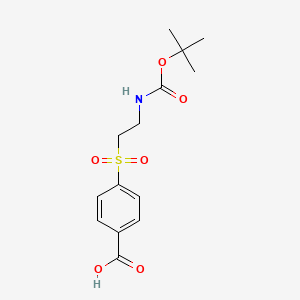
2-Chloro-6-(1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyridin-4-amine is an intricate organic compound characterized by its unique structure, which integrates a pyridine ring with chloro and amine groups, and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyridin-4-amine generally involves a multi-step process. One common method includes the halogenation of a precursor pyridine compound to introduce the chloro group, followed by the formation of the pyrazole ring via cyclization reactions. Typically, the process may involve conditions such as heating, use of catalysts (e.g., palladium-based catalysts), and specific solvents (e.g., dimethylformamide).
Industrial Production Methods: For industrial-scale production, the synthetic process is optimized to maximize yield and minimize production costs. This optimization might include advanced purification techniques, automated reaction monitoring, and scaling up of the reaction volumes. Continuous flow reactors and high-throughput techniques could be employed to streamline the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of specific functional groups may be carried out using agents such as lithium aluminum hydride.
Substitution: Due to the presence of chloro and amine groups, it can partake in nucleophilic substitution reactions, for instance with amines or thiols.
Common Reagents and Conditions: Reagents such as sodium hydride, tert-butylamine, and chlorinating agents are often used. Typical conditions may include varying temperatures (room temperature to reflux), specific pH levels, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The reaction products are diverse, including substituted pyrazole derivatives, oxidized pyridine compounds, and reduced amine analogs, depending on the specific reactions undertaken.
Applications De Recherche Scientifique
2-Chloro-6-(1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyridin-4-amine is employed in various research contexts:
Chemistry: Used as a precursor in the synthesis of complex organic molecules, aiding in the development of new chemical reactions.
Biology: Serves as a scaffold for designing biologically active molecules, potentially leading to new drug candidates.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and fine chemicals, contributing to advancements in material science and engineering.
Mécanisme D'action
The compound's mechanism of action is dependent on its interactions with specific molecular targets. In a biological context, it might bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by forming stable complexes, thus blocking a metabolic pathway. The precise pathways involved would vary based on the specific application and target.
Comparaison Avec Des Composés Similaires
2-Chloro-6-(1H-pyrazol-3-yl)pyridin-4-amine
4-Amino-2-chloropyridine derivatives
1-(2-methoxyethyl)-1H-pyrazole derivatives
Propriétés
IUPAC Name |
2-chloro-6-[1-(2-methoxyethyl)pyrazol-3-yl]pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O/c1-17-5-4-16-3-2-9(15-16)10-6-8(13)7-11(12)14-10/h2-3,6-7H,4-5H2,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUVLOSOTFIPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC(=N1)C2=NC(=CC(=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














